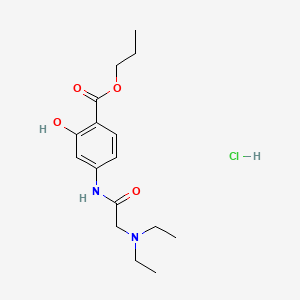
Salicylic acid, 4-(2-(diethylamino)acetamido)-, propyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Salicylic acid, 4-(2-(diethylamino)acetamido)-, propyl ester, hydrochloride is a synthetic compound that belongs to the class of salicylates. It is a derivative of salicylic acid, which is widely known for its use in various medicinal and cosmetic applications. This compound is characterized by the presence of a diethylamino group, an acetamido group, and a propyl ester moiety, making it a unique and versatile chemical entity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, 4-(2-(diethylamino)acetamido)-, propyl ester, hydrochloride typically involves multiple steps:
-
Formation of 4-(2-(diethylamino)acetamido)benzoic acid: : This intermediate can be synthesized by reacting 4-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures (4-10°C) to prevent side reactions .
-
Esterification: : The intermediate 4-(2-(diethylamino)acetamido)benzoic acid is then esterified with propanol in the presence of a catalyst such as sulfuric acid to form the propyl ester.
-
Hydrochloride Formation: : Finally, the propyl ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can target the acetamido group, converting it to an amine.
-
Substitution: : The ester group can participate in nucleophilic substitution reactions, where the propyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl esters.
科学的研究の応用
Salicylic acid, 4-(2-(diethylamino)acetamido)-, propyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in topical formulations for skin conditions such as acne and psoriasis.
Industry: The compound is used in the formulation of various cosmetic products due to its keratolytic and exfoliating properties.
作用機序
The mechanism of action of salicylic acid, 4-(2-(diethylamino)acetamido)-, propyl ester, hydrochloride involves several molecular targets and pathways:
Keratolytic Action: The compound promotes the shedding of the outer layer of the skin by breaking down keratin, a protein that forms part of the skin structure.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Action: The compound disrupts the cell membrane of bacteria, leading to cell lysis and death.
類似化合物との比較
Similar Compounds
Salicylic Acid: The parent compound, widely used in acne treatment and as an anti-inflammatory agent.
Methyl Salicylate: Known for its use in topical pain relief products.
Aspirin (Acetylsalicylic Acid): A well-known analgesic and anti-inflammatory drug.
Uniqueness
Salicylic acid, 4-(2-(diethylamino)acetamido)-, propyl ester, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino and acetamido groups enhances its solubility and bioavailability, making it more effective in certain applications compared to its analogs.
特性
CAS番号 |
14025-40-2 |
|---|---|
分子式 |
C16H25ClN2O4 |
分子量 |
344.8 g/mol |
IUPAC名 |
propyl 4-[[2-(diethylamino)acetyl]amino]-2-hydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-4-9-22-16(21)13-8-7-12(10-14(13)19)17-15(20)11-18(5-2)6-3;/h7-8,10,19H,4-6,9,11H2,1-3H3,(H,17,20);1H |
InChIキー |
OBJDESHXGQQPKW-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C1=C(C=C(C=C1)NC(=O)CN(CC)CC)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















